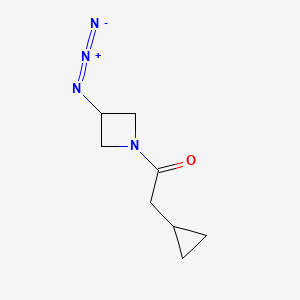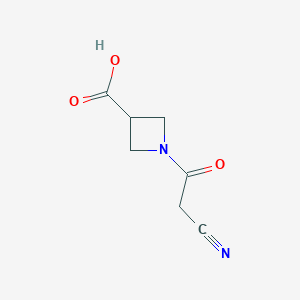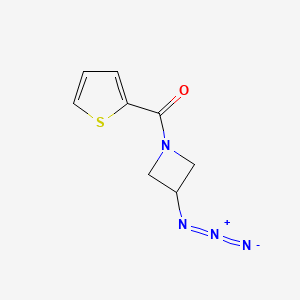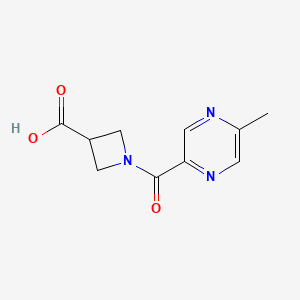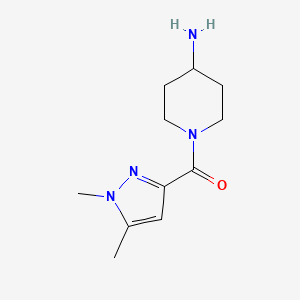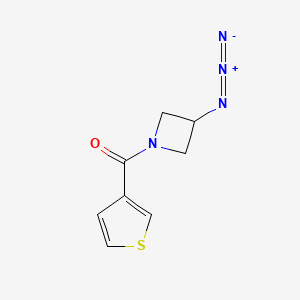
1-(3-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one
Vue d'ensemble
Description
1-(3-Fluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H21FN2O and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The compound has been synthesized using advanced chemical methods, with studies detailing its spectroscopic characterization (IR, NMR, MS) and thermal stability analysis. For instance, a compound synthesized through click chemistry was characterized to understand its structure and potential biological applications, demonstrating the importance of such compounds in developing new molecules for biological applications (Govindhan et al., 2017).
Cytotoxic Studies and Biological Applications
Research has explored the cytotoxicity of related compounds, providing insights into their potential therapeutic applications. The interactions of these compounds with biological targets such as human serum albumin have been studied to understand their pharmacokinetics and pharmacodynamics properties (Govindhan et al., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms between such compounds and protein targets, suggesting their potential utility in drug development (Govindhan et al., 2017).
Conformational Analysis and Crystal Structure
Conformational analysis and crystal structure investigations of related compounds have been carried out, revealing their solid and solution conformations and providing valuable information for drug design and synthesis (Ribet et al., 2005).
Antimicrobial Activity
Research on derivatives of this compound has evaluated their antimicrobial activity, indicating their potential as antibacterial agents (Bhasker et al., 2018).
Synthesis of Building-Blocks for Functionalized Molecules
Studies have also focused on the synthesis of building blocks for the creation of functionalized crown ethers, highlighting the compound's versatility in facilitating the development of new chemical entities (Nawrozkij et al., 2014).
Propriétés
IUPAC Name |
1-(3-fluoropiperidin-1-yl)-2-piperidin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-11-2-1-7-15(9-11)12(16)8-10-3-5-14-6-4-10/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMAYCGUCSULNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





